(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is a chemical compound with the molecular formula C9H10FNO. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a fluorine atom and an amine group in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated compound undergoes O-alkylation to form an ether.
Cyclization: Cyclization of the ether compound leads to the formation of the benzofuran ring.
Azidation or Ammonolysis: The intermediate is then subjected to azidation or ammonolysis to introduce the amine group.
Reduction: Finally, reduction of the azide group yields this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process typically involves the use of high-yield reactions and minimal purification steps to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications .
Mechanism of Action
The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
- (5-Fluoro-2,3-dihydrobenzofuran-3-yl)methanamine
- (5-Fluoro-2,3-dihydrobenzofuran-5-yl)methanamine
Uniqueness
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atom and the amine group distinguishes it from other similar compounds, leading to different properties and applications .
Biological Activity
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is a compound of significant interest in pharmacology due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety substituted with a fluorine atom and an amine functional group. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug development. Its structural formula can be represented as follows:
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the realm of pharmacology. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders.
Interaction with Receptors
Preliminary studies have shown that this compound may interact with serotonin receptors, indicating its potential role as a modulator of serotonergic activity. Notably, compounds derived from this structure have demonstrated binding affinities to various receptor sites, which could be beneficial in treating conditions such as anxiety and depression .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes starting from phenolic compounds. Key steps include:
- Bromination : Introduction of bromine to facilitate further reactions.
- Alkylation : Formation of the amine functional group.
- Cyclization : Construction of the benzofuran core.
These methods have been characterized by high yields and efficiency, making them suitable for industrial applications.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound against various cell lines and conditions:
Table 1: Biological Activity Data
- Inhibition Studies : A study demonstrated that derivatives of (5-Fluoro-2,3-dihydrobenzofuran) exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Cell Growth Inhibition : Another study highlighted that compounds containing the 5-fluoro-2,3-dihydrobenzofuran group significantly inhibited cell growth in KARPAS422 cells with an IC50 value as low as 12 nM .
- Serotonergic Activity : The compound's interaction with serotonin receptors suggests it may serve as a potential treatment for mood disorders by modulating serotonergic activity.
Properties
IUPAC Name |
(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDILJESEKTYKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.